molecular formula C13H14N2O2 B14641362 3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 54871-35-1

3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B14641362
CAS No.: 54871-35-1
M. Wt: 230.26 g/mol
InChI Key: XGKAWIKZRGNPRK-UHFFFAOYSA-N
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Description

3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a synthetic organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a methyl group and a prop-2-en-1-yl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the condensation of an ortho-phenylenediamine with a suitable diketone under acidic conditions to form the benzodiazepine core.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added through a nucleophilic substitution reaction using an allyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzodiazepine oxides.

    Reduction: Formation of reduced benzodiazepine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives with azide or thiol groups.

Scientific Research Applications

3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Alprazolam: Commonly used for its anxiolytic and antidepressant effects.

Uniqueness

3-Methyl-3-(prop-2-en-1-yl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the prop-2-en-1-yl group may influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic effects and side effect profiles.

Properties

CAS No.

54871-35-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-methyl-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C13H14N2O2/c1-3-8-13(2)11(16)14-9-6-4-5-7-10(9)15-12(13)17/h3-7H,1,8H2,2H3,(H,14,16)(H,15,17)

InChI Key

XGKAWIKZRGNPRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2NC1=O)CC=C

Origin of Product

United States

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